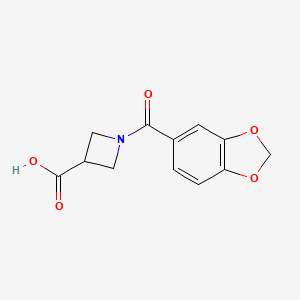

1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid

Descripción general

Descripción

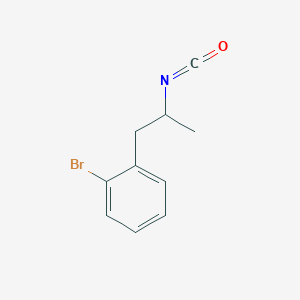

1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid is a chemical compound with the CAS Number: 1350989-18-2 . It has a molecular weight of 249.22 .

Synthesis Analysis

The synthesis of azetidines, which are four-membered heterocycles, has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This method allows for the preparation of azetidines bearing alkyl, allyl, vinyl, and benzyl groups .Molecular Structure Analysis

The IUPAC name of the compound is 1-(1,3-benzodioxol-5-ylcarbonyl)-3-azetidinecarboxylic acid . The Inchi Code is 1S/C12H11NO5/c14-11(13-4-8(5-13)12(15)16)7-1-2-9-10(3-7)18-6-17-9/h1-3,8H,4-6H2,(H,15,16) .Chemical Reactions Analysis

Azetidines are known for their reactivity driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . The reactivity of azetidines can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 249.22 .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity :

- Synthesis Pathway : The synthesis pathway involves converting 1,3-benzodioxol-5-carboxylic acid into various sulfonamides. The process starts with the conversion to ethyl 1,3-benzodioxol-5-carboxylate, followed by a conversion to 1,3-benzodioxol-5-carbohydrazide. The final products, 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives, are synthesized via a benign method in an aqueous medium (Siddiqa et al., 2014).

- Antibacterial Evaluation : These compounds were tested for in vitro antibacterial activity by determining their minimum inhibitory concentration (MIC). Among them, the molecule bearing 2-hydroxy-3,5-dichlorophenyl group exhibited the highest activity against various bacterial strains, showcasing moderate activity (Siddiqa et al., 2014).

Ring-Opening Reactions and Asymmetric Synthesis :

- Ring-Opening Reactions : Nucleophilic ring-opening reactions of 3-aryl-1-benzylaziridine-2-carboxylates were examined using O-nucleophiles and aromatic C-nucleophiles. The reactions vary in stereospecificity depending on substrates and conditions. Configuration inversion at C(3) is a major reaction path in certain cases, indicating a complex reaction behavior and providing avenues for asymmetric synthesis (Manaka et al., 2007).

Azetidine Derivatives and Applications :

- Synthesis of Azetidine Derivatives : An improved, gram-scale synthesis of protected 3-haloazetidines is reported, establishing these as versatile building blocks in medicinal chemistry. These intermediates have been utilized to prepare a series of high-value azetidine-3-carboxylic acid derivatives, expanding the scope of azetidine in pharmaceutical compounds (Ji et al., 2018).

Polyhydroxylated Azetidine Iminosugars :

- Synthesis and Glycosidase Inhibitory Activity : The synthesis of azetidine iminosugars from d-glucose is presented. Among the synthesized compounds, the N-methylated compound showed significant inhibitory activity against amyloglucosidase from Aspergillus niger in the micromolar range, indicating potential medicinal applications (Lawande et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-11(13-4-8(5-13)12(15)16)7-1-2-9-10(3-7)18-6-17-9/h1-3,8H,4-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUPFVVRYMQLHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)

![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1376093.png)

![5-Bromoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1376094.png)